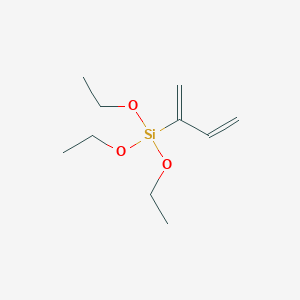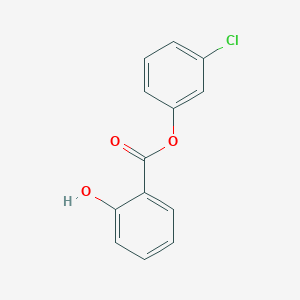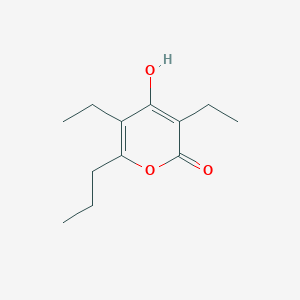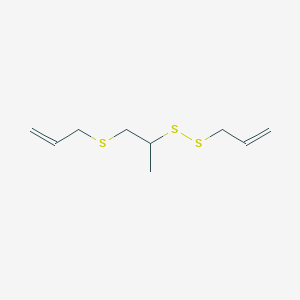
6-Methyl-4,5,8-trithia-1,10-undecadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 6-Methyl-4,5,8-trithia-1,10-undecadiene typically involves the reaction of allyl compounds with sulfur-containing reagents. One common method includes the use of allyl bromide and sodium sulfide under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
6-Methyl-4,5,8-trithia-1,10-undecadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as or .
Reduction: Reduction reactions can convert the disulfide bonds into thiols using reducing agents like or .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction produces thiols .
Wissenschaftliche Forschungsanwendungen
6-Methyl-4,5,8-trithia-1,10-undecadiene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies related to sulfur metabolism and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Wirkmechanismus
The mechanism of action of 6-Methyl-4,5,8-trithia-1,10-undecadiene involves its interaction with molecular targets such as enzymes and proteins . The sulfur atoms in the compound can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzyme activity and influence various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
6-Methyl-4,5,8-trithia-1,10-undecadiene can be compared with other sulfur-containing compounds such as:
- 1-Allyl-2-(1-(allylthio)propan-2-yl)disulfane
- Disulfide, 1-methyl-2-(2-propen-1-ylthio)ethyl 2-propen-1-yl
- Disulfide, 1-methyl-2-(2-propenylthio)ethyl 2-propenyl
These compounds share similar structural features but differ in the arrangement of sulfur atoms and the presence of additional functional groups. The uniqueness of this compound lies in its specific arrangement of sulfur atoms and the presence of a methyl group, which can influence its reactivity and applications .
Eigenschaften
CAS-Nummer |
116664-22-3 |
|---|---|
Molekularformel |
C9H16S3 |
Molekulargewicht |
220.4 g/mol |
IUPAC-Name |
2-(prop-2-enyldisulfanyl)-1-prop-2-enylsulfanylpropane |
InChI |
InChI=1S/C9H16S3/c1-4-6-10-8-9(3)12-11-7-5-2/h4-5,9H,1-2,6-8H2,3H3 |
InChI-Schlüssel |
NZIHHTYFEJSFCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CSCC=C)SSCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile](/img/structure/B14294441.png)

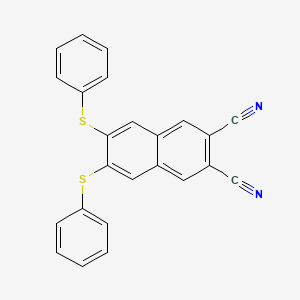

![1-(Pentachloroethoxy)dibenzo[b,d]furan](/img/structure/B14294469.png)
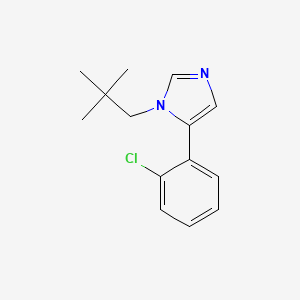
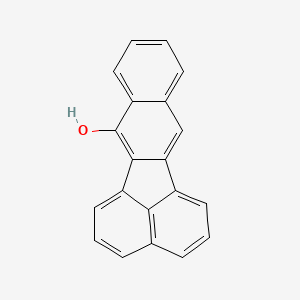
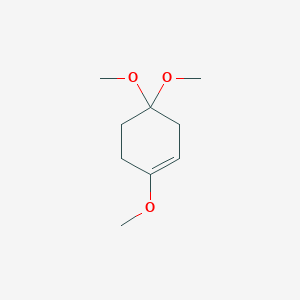
![1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene](/img/structure/B14294498.png)


